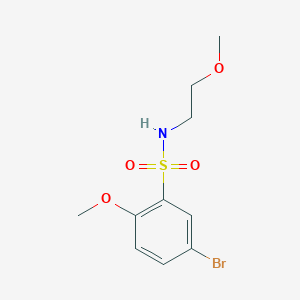![molecular formula C14H19N3OS B255126 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)
3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol involves its interaction with certain receptors in the brain. Specifically, this compound has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and other neurological functions.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been shown to have anxiolytic effects, which could potentially be useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol in lab experiments is its ability to modulate the activity of specific receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological functions. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol. One potential direction is the development of new treatments for anxiety disorders based on the anxiolytic effects of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of other neurological disorders. Finally, new synthesis methods could be developed to make this compound more accessible for use in lab experiments.
Synthesemethoden
The synthesis of 3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol involves several steps. The first step involves the preparation of 8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-2,9-dien-11-one, which is then converted to 11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene. This intermediate is then reacted with 3-aminopropan-1-ol to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol has been used in various scientific research studies. One of the potential applications of this compound is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which could potentially lead to the development of new treatments for neurological disorders.
Eigenschaften
Molekularformel |
C14H19N3OS |
|---|---|
Molekulargewicht |
277.39 g/mol |
IUPAC-Name |
3-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C14H19N3OS/c1-9-3-4-10-11(7-9)19-14-12(10)13(16-8-17-14)15-5-2-6-18/h8-9,18H,2-7H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
OYSRESSZSOWUOI-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCO |
Kanonische SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255063.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)





![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)